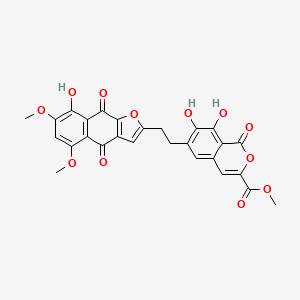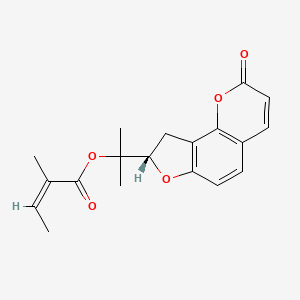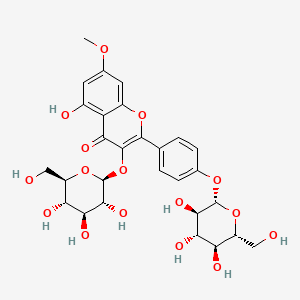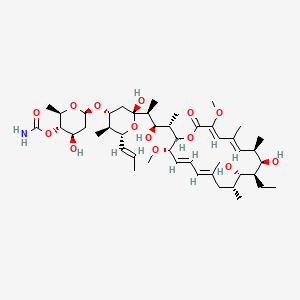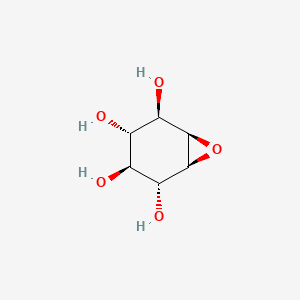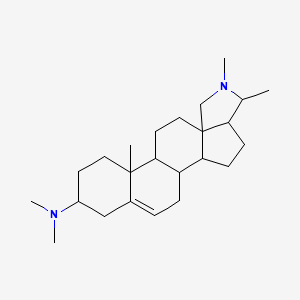
Cyamemazine
Overview
Description
Cyamemazine, also known as cyamepromazine, is a typical antipsychotic drug belonging to the phenothiazine class. It was introduced by Theraplix in France in 1972 and is primarily used for the treatment of schizophrenia and psychosis-associated anxiety. Unlike other phenothiazine neuroleptics, this compound exhibits potent anxiolytic effects and a unique receptor binding profile, making it behave more like an atypical antipsychotic .
Mechanism of Action
Target of Action
Cyamemazine, also known as Cyamepromazine, is a typical antipsychotic drug of the phenothiazine class . The primary targets of this compound are dopamine D2 receptors, α1-adrenergic, H1, and mACh receptors . It also produces potent blockade of several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT7 . These receptors play a crucial role in the regulation of mood, anxiety, and psychosis .
Mode of Action
this compound interacts with its targets by antagonizing these receptors . This means that this compound binds to these receptors and inhibits their activity. The inhibition of dopamine D2 receptors contributes to its efficacy in managing symptoms of psychosis and schizophrenia . The blockade of serotonin receptors has been implicated in this compound’s anxiolytic effects (5-HT2C) and lack of extrapyramidal side effects (5-HT2A) .
Biochemical Pathways
The antagonism of these receptors by this compound affects several biochemical pathways. The inhibition of dopamine D2 receptors can lead to a decrease in the positive symptoms of schizophrenia, such as hallucinations and delusions . The blockade of serotonin receptors can lead to anxiolytic effects and a lack of extrapyramidal side effects . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of symptoms of psychosis and schizophrenia, and the management of anxiety . By antagonizing dopamine D2 and serotonin receptors, this compound can reduce hallucinations, delusions, and anxiety .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the patient’s overall health, the presence of other medications (which can lead to drug-drug interactions), and individual patient characteristics like age, liver function, and genetic factors . .
Biochemical Analysis
Biochemical Properties
Cyamemazine interacts with several enzymes, proteins, and other biomolecules. It exhibits a unique pharmacological profile, including dopamine, α1-adrenergic, H1, and mACh receptor antagonism . Additionally, it produces potent blockade of several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT7 . These interactions contribute to its anxiolytic effects and lack of extrapyramidal side effects .
Cellular Effects
This compound influences cell function by interacting with various cell signaling pathways and affecting gene expression. Its potent blockade of several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT7, has been implicated in its anxiolytic effects and lack of extrapyramidal side effects . This suggests that this compound may influence cellular metabolism and other cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its potent blockade of several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT7, is a key aspect of its molecular mechanism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyamemazine is synthesized through a multi-step process involving the following key steps:
Formation of 2-Cyanophenothiazine: This intermediate is prepared by reacting phenothiazine with cyanogen bromide.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Cyamemazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group in this compound can be reduced to an amine.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives, which can have different pharmacological properties.
Scientific Research Applications
Cyamemazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of phenothiazine derivatives.
Biology: this compound is used to investigate the role of serotonin and dopamine receptors in the brain.
Medicine: It is studied for its potential use in treating anxiety, depression, and other psychiatric disorders.
Industry: This compound is used in the development of new antipsychotic drugs with improved efficacy and safety profiles
Comparison with Similar Compounds
Cyamemazine is unique among phenothiazine derivatives due to its potent anxiolytic effects and atypical antipsychotic profile. Similar compounds include:
Chlorpromazine: Another phenothiazine antipsychotic, but with a higher incidence of extrapyramidal side effects.
Thioridazine: Similar in structure but primarily used for its sedative properties.
Fluphenazine: A potent antipsychotic with a different receptor binding profile
This compound’s unique receptor binding profile and reduced side effects make it a valuable option for treating psychosis-associated anxiety and other psychiatric disorders.
Properties
IUPAC Name |
10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFGIOIONGJGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863190 | |
| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3546-03-0 | |
| Record name | 2-Cyano-10-(3-dimethylamino-2-methylpropyl)phenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyamemazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyamemazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyamemazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYAMEMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2JGV5CNU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
204-205 | |
| Record name | Cyamemazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyamemazine interact with its targets in the central nervous system?
A1: this compound exhibits antagonist activity at various neurotransmitter receptors, including dopamine D2, serotonin 5-HT2A, 5-HT2C, and 5-HT3 receptors []. Its anxiolytic effects are attributed to a combination of dopamine D2 receptor antagonism and antagonism of the 5-HT2C and 5-HT3 receptors [].
Q2: What is the impact of this compound on dopamine transmission?
A2: Interestingly, vesicular release of this compound can significantly enhance dopamine transmission in the striatum []. This occurs through delayed emptying of the releasable dopamine pool, potentially involving the activation of nicotinic acetylcholine receptors, which are known to directly stimulate dopamine release [].
Q3: Does this compound affect cardiac ion channels?
A3: While this compound metabolites can inhibit the hERG channel, the concentrations required are significantly higher than those needed for therapeutic activity [, ]. Studies in guinea pigs demonstrated that, unlike terfenadine, this compound metabolites do not prolong the QTc interval, suggesting a favorable cardiac safety profile [, ].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C19H21N3S and a molecular weight of 323.45 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, this compound exhibits an absorbance maximum at 267 nm with a molar absorptivity of 25,800 M−1 cm−1 []. It also displays fluorescence with a maximum emission at 535 nm and a quantum yield of 0.11 [].
Q6: How stable is this compound in oral fluid samples?
A6: this compound demonstrated remarkable stability in oral fluid samples collected using dried saliva spots []. When stored at 4°C, protected from light, and with low ascorbic acid concentration, this compound remained stable for the entire monitoring period of 146 days [].
Q7: How does the presence of microenvironments affect this compound's photostability?
A7: Encapsulation of this compound within α1-acid glycoproteins, β- and γ-cyclodextrins, and SDS micelles has been shown to enhance its photostability []. This protection is attributed to reduced photoionization and subsequent radical cation formation, leading to slower photooxidation [].
Q8: What are the potential toxicological concerns associated with this compound?
A8: Although generally considered safe, this compound has been associated with rare but potentially serious adverse effects like rhabdomyolysis, especially in children and adolescents []. Monitoring is crucial during dose adjustments, introduction of new medications, and exposure to rhabdomyolysis risk factors [].
Q9: Can this compound induce phototoxic reactions?
A9: Yes, this compound has been reported to cause cutaneous phototoxicity in humans [, ]. This phototoxic response is attributed to the formation of a photoproduct, 2-cyano-10-(3-[dimethylamino, N-oxide]-2-methyl-propyl)-5-oxide-phenothiazine, which acts as a potent photosensitizer [, , ].
Q10: How is this compound metabolized in the body?
A10: The primary metabolic pathways of this compound involve N-demethylation and sulfoxidation, resulting in the formation of monodesmethyl this compound and this compound sulfoxide, respectively [, ].
Q11: Does this compound interact with other medications?
A11: this compound has been shown to inhibit the cytochrome P450 2D6 enzyme, which could potentially lead to interactions with other drugs metabolized by this enzyme []. This interaction has been observed with risperidone, resulting in increased risperidone and decreased 9-hydroxyrisperidone plasma concentrations [].
Q12: What analytical techniques are employed for this compound quantification?
A12: Various analytical methods have been developed and validated for the quantification of this compound in biological and pharmaceutical samples. These include high-performance liquid chromatography (HPLC) [, , ], gas chromatography-mass spectrometry (GC-MS) [, ], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ].
Q13: What are the main clinical applications of this compound?
A13: this compound is primarily used for its antipsychotic and anxiolytic properties in the treatment of schizophrenia and other psychotic disorders [, ]. It is also investigated for its potential in managing alcohol and benzodiazepine withdrawal syndromes [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


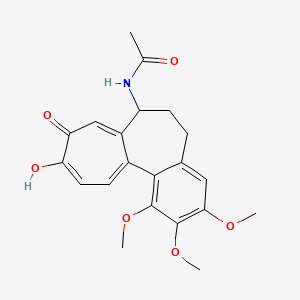
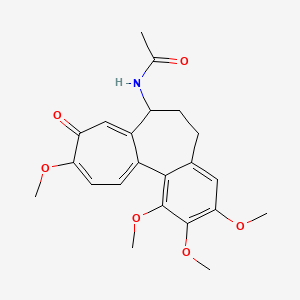

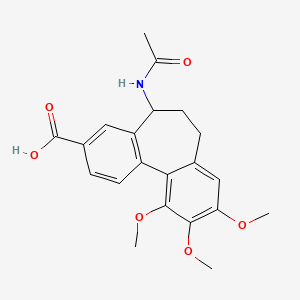

![3-Chloro-5-[(2e)-3,7-Dimethylocta-2,6-Dien-1-Yl]-4,6-Dihydroxy-2-Methylbenzaldehyde](/img/structure/B1669299.png)
